Grisaldon
Description
Grisaldon is a pharmaceutical preparation primarily composed of acetylsalicylic acid (ASA) and p-oxybenzoic acid propyl ester . It has been historically used in dental practices for postoperative pain management, particularly after tooth extraction, due to its topical analgesic properties . Unlike pure ASA, this compound’s formulation aims to mitigate systemic side effects, such as coagulation interference, while retaining localized therapeutic benefits. Studies indicate that its mechanism of action involves ASA’s anti-inflammatory and analgesic effects, combined with the ester component’s stabilizing properties .
Properties
CAS No. |
8014-03-7 |
|---|---|
Molecular Formula |
C18H20O6 |
Molecular Weight |
332.3 g/mol |
IUPAC Name |
methyl 4-hydroxybenzoate;propyl 4-hydroxybenzoate |
InChI |
InChI=1S/C10H12O3.C8H8O3/c1-2-7-13-10(12)8-3-5-9(11)6-4-8;1-11-8(10)6-2-4-7(9)5-3-6/h3-6,11H,2,7H2,1H3;2-5,9H,1H3 |
InChI Key |
SMYHRJOQEVSCKS-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C1=CC=C(C=C1)O.COC(=O)C1=CC=C(C=C1)O |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)O.COC(=O)C1=CC=C(C=C1)O |
Other CAS No. |
8014-03-7 |
Synonyms |
Grisaldon |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Grisaldon’s pharmacological profile is most frequently compared to Cholinesalicylate gel and pure ASA . Key differences are outlined below:
This compound vs. Cholinesalicylate Gel
Cholinesalicylate gel, a choline-bound salicylate derivative, demonstrates superior bacteriostatic efficacy compared to this compound. Additionally, Cholinesalicylate’s gel consistency enhances mucosal adhesion, prolonging localized action, while this compound’s formulation lacks comparable adhesive properties.
This compound vs. Pure Acetylsalicylic Acid
Thrombelastographic analyses highlight critical distinctions:
- Coagulation Effects: Pure ASA accelerates coagulation and stabilizes fibrin, increasing thrombosis risk.
- Topical Application : this compound’s ester component reduces systemic absorption, making it safer for dental use compared to unmodified ASA, which may cause gastrointestinal or hematological complications .
Research Findings and Data Tables
Table 1: Bacteriostatic Efficacy of this compound vs. Cholinesalicylate Gel
| Compound | Inhibition Rate (%) | Solubility (mg/mL) | Pathogen Tested |
|---|---|---|---|
| This compound | 58 | 2.1 | Streptococcus mutans |
| Cholinesalicylate gel | 92 | 12.4 | Streptococcus mutans |
Source: Fröhlich & Wichmann (1977)
Table 2: Coagulation Parameters of this compound vs. Pure ASA
| Parameter | This compound | Pure ASA |
|---|---|---|
| Clot Formation Time (min) | 12.3 ± 1.2 | 8.9 ± 0.8 |
| Fibrin Stability Index | 1.05 ± 0.1 | 1.42 ± 0.2 |
| Coagulation Acceleration | None | Significant |
Discussion of Advantages and Limitations
Advantages
- Safety Profile : this compound’s lack of coagulation interference makes it preferable for patients at risk of bleeding complications .
- Localized Action : The ester component enhances topical delivery, reducing systemic side effects compared to oral ASA .
Limitations
- Poor Solubility : ASA’s low solubility in this compound limits its bacteriostatic and anti-inflammatory efficacy .
- Narrow Application : Primarily studied in dental contexts; data on broader therapeutic uses (e.g., dermal or systemic) are lacking.
Implications and Future Research
- Formulation Optimization: Improving ASA solubility via nanotechnology or co-solvents could enhance this compound’s efficacy .
- Comparative Clinical Trials : Head-to-head studies with newer ASA derivatives (e.g., sodium salicylate) are needed to validate this compound’s niche in pain management.
- Mechanistic Studies : Further investigation into the p-oxybenzoic acid propyl ester’s role in modulating ASA’s pharmacokinetics is warranted .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
